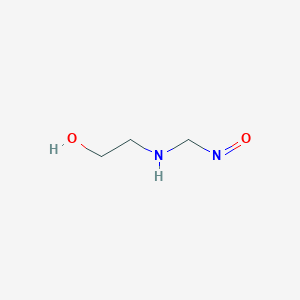

Ethanol,2-(methylnitrosoamino)-

Description

Ethanol,2-(methylnitrosoamino)- is a nitrosoamine derivative of ethanol, characterized by a nitroso (-N=O) group attached to a methylamino moiety.

Properties

IUPAC Name |

2-(nitrosomethylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c6-2-1-4-3-5-7/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCGQZNPMIPBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCN=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol,2-(methylnitrosoamino)- can be synthesized through the reaction of nitrosating agents with secondary amines. One common method involves the reaction of nitrous acid with N-methyl-2-aminoethanol under acidic conditions . The reaction typically proceeds at low temperatures to prevent decomposition of the nitrosamine product.

Industrial Production Methods: Industrial production of N-nitrosamines, including Ethanol,2-(methylnitrosoamino)-, often involves the use of continuous flow reactors to ensure controlled reaction conditions and high yields. The process requires careful handling of reactants and products due to the toxic nature of N-nitrosamines .

Chemical Reactions Analysis

Types of Reactions: Ethanol,2-(methylnitrosoamino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso alcohols.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: It can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso alcohols.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted nitrosamines.

Scientific Research Applications

Ethanol,2-(methylnitrosoamino)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to study the behavior of N-nitrosamines.

Biology: Research on its mutagenic and carcinogenic properties helps in understanding the mechanisms of cancer development.

Medicine: It is used in studies related to the effects of nitrosamines on human health and potential therapeutic interventions.

Mechanism of Action

The mechanism of action of Ethanol,2-(methylnitrosoamino)- involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially causing cancer. The compound primarily targets the liver and other tissues where it undergoes metabolic activation . The pathways involved include the formation of reactive intermediates that can bind to DNA, proteins, and other cellular macromolecules .

Comparison with Similar Compounds

2-(N-Ethyl-p-nitrosoanilino)ethanol

- Structure: Contains a nitroso group attached to an aromatic aniline ring, linked via an ethyl group to ethanol.

- Key Differences: The aromatic ring introduces conjugation effects, enhancing stability compared to the aliphatic methylnitrosoamino group in the target compound. This structural variation likely reduces reactivity but increases persistence in environmental matrices .

Ethanol,2-(methylamino)

- Structure: Lacks the nitroso group, featuring only a methylamino (-NHCH₃) substituent on ethanol.

4-(Methylnitrosoamino)-1-(3-pyridyl)-1-butanone (NNK)

- Structure: A tobacco-specific nitrosamine with a pyridyl ring and butanone backbone.

- Key Differences: The ketone and pyridyl groups in NNK enhance metabolic activation to DNA-reactive intermediates, whereas the ethanol backbone in the target compound may favor different metabolic pathways (e.g., oxidation to acetaldehyde derivatives) .

- Carcinogenicity: NNK is a Group 1 carcinogen (IARC), while the target compound’s carcinogenicity remains unclassified but suspected due to structural homology .

N-Nitrosoamino Acids (e.g., N-Nitrososarcosine)

- Structure: Nitroso group attached to amino acids like sarcosine (N-methylglycine).

- Key Differences: The amino acid backbone increases water solubility and bioavailability compared to ethanol-based nitrosoamines. N-Nitrososarcosine is detected in cured meats and linked to gastric cancer, whereas the target compound’s ethanol structure may limit dietary exposure routes .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical and Pharmacological Data

Research Findings and Implications

- Carcinogenicity: Nitroso compounds like NNK and N-nitrososarcosine require metabolic activation or act directly, respectively. The target compound’s ethanol backbone suggests it may undergo oxidation to reactive aldehydes, paralleling ethanol metabolism, but with added nitroso-related DNA alkylation risks .

- Anticancer Potential: Compounds with nitrosoamino moieties, such as 2-((2-chloroethyl)nitrosoamino)carbonyl analogs, show anticancer activity in vivo, implying that structural optimization of the target compound could yield therapeutic candidates .

- Analytical Challenges: Detection of nitrosoamino compounds in complex matrices (e.g., foods) requires HPLC interfaced with Thermal Energy Analysis (TEA), with recovery rates for similar compounds ranging from 55–75% .

Biological Activity

Ethanol, 2-(methylnitrosoamino)- is a nitrosamine compound that has garnered attention in toxicological and biological research due to its potential carcinogenic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

Ethanol, 2-(methylnitrosoamino)- (CAS Number: 26921-68-6) possesses a unique structure characterized by a hydroxyl group, which influences its reactivity and biological interactions. The compound is synthesized through the nitrosation of N-methyl-2-aminoethanol using nitrous acid under acidic conditions:

The biological activity of ethanol, 2-(methylnitrosoamino)- is primarily attributed to its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, particularly DNA, leading to the formation of DNA adducts. This interaction can result in mutations and ultimately contribute to carcinogenesis. The compound's mechanism involves several key processes:

- DNA Adduct Formation : The formation of stable adducts with DNA is a critical step in the mutagenic process.

- Cellular Toxicity : The reactive nature of the compound can lead to oxidative stress and cellular injury.

- Alteration of Signaling Pathways : Exposure may disrupt various signaling pathways involved in cell proliferation and apoptosis.

Carcinogenic Potential

Ethanol, 2-(methylnitrosoamino)- has been classified as a potential carcinogen. Research indicates that similar nitrosamines are implicated in various cancers, particularly those associated with tobacco use. A study highlighted that exposure to nitrosamines can increase the risk of lung cancer, with ethanol-derived nitrosamines contributing to this risk through mechanisms involving DNA damage and mutation .

Case Studies

- Lung Cancer Risk : A cohort study investigated the correlation between nitrosamine exposure from tobacco products and lung cancer incidence. It was found that individuals with higher exposure levels exhibited significantly increased cancer rates .

- Breast Cancer Metastasis : Another study explored the effects of environmental carcinogens on breast cancer cells. The findings suggested that compounds similar to ethanol, 2-(methylnitrosoamino)- could enhance the invasive potential of breast cancer cells through modulation of signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of ethanol, 2-(methylnitrosoamino)-, it is essential to compare it with other nitrosamines:

| Compound | Carcinogenicity | Mechanism of Action |

|---|---|---|

| Ethanol, 2-(methylnitrosoamino)- | Potentially carcinogenic | DNA adduct formation |

| N-nitrosodimethylamine (NDMA) | Group 2A carcinogen | DNA methylation |

| N-nitrosodiethylamine (NDEA) | Group 2A carcinogen | Formation of reactive oxygen species |

Ethanol, 2-(methylnitrosoamino)- is distinct due to its hydroxyl group, which may alter its metabolic pathway compared to NDMA and NDEA.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.